molecular formula C26H18N4O2 B515255 2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B515255
M. Wt: 418.4g/mol
InChI Key: PNSYRULYRRMYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrimidines This compound is known for its complex structure, which includes a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with various substituents

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, typically starting with the preparation of the core triazolo[1,5-c]pyrimidine structure. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Dimroth rearrangement is often employed in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Properties

Molecular Formula

C26H18N4O2

Molecular Weight

418.4g/mol

IUPAC Name

4-(4-methoxyphenyl)-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C26H18N4O2/c1-31-20-14-12-19(13-15-20)24-28-25-22-21(17-8-4-2-5-9-17)23(18-10-6-3-7-11-18)32-26(22)27-16-30(25)29-24/h2-16H,1H3

InChI Key

PNSYRULYRRMYKN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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